(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Description
The compound is a part of a broader class of chemicals known for their unique structures and potential in various fields of chemistry and pharmacology. Thieno[3,2-e][1,2]thiazines are heterocyclic compounds that have drawn attention due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related thieno[3,2-e][1,2]thiazines involves several key steps, including ring expansion, cyclization, and functionalization. For instance, a novel synthesis route for biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides demonstrates the complexity and versatility of synthesizing these compounds (Zia-ur-Rehman et al., 2009).
Molecular Structure Analysis
The molecular structure of thieno[3,2-e][1,2]thiazines is characterized by the presence of sulfur and nitrogen within the heterocyclic framework, contributing to their unique chemical behavior. The crystallographic analysis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide reveals detailed insights into the molecule's conformation and intermolecular interactions (Siddiqui et al., 2008).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including Pummerer reactions, which are significant for their synthetic utility. The unusual Pummerer reactions of related dihydro-1,4-thiazines highlight the reactivity of the sulfur atom in these molecules (Kitchin & Stoodley, 1972).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the compound's behavior in different environments. Studies on related thiazines provide insights into how these properties can be influenced by the molecular structure.
Chemical Properties Analysis
Thieno[3,2-e][1,2]thiazines exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential catalytic activities. The catalytic efficiency of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in synthesizing heterocyclic compounds underscores the chemical versatility of these molecules (Khazaei et al., 2015).
Scientific Research Applications
Green Synthesis and Medicinal Importance
Thiazine derivatives, including compounds like (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, are recognized for their significant pharmacological potential. Research highlights the synthesis of thiazine derivatives through green methods, emphasizing their biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties. These compounds are considered promising for further medicinal exploration due to their diverse pharmacological profiles (Badshah & Naeem, 2016).
Broad Spectrum Pharmacological Profiles
The thiazine scaffold is integral to the development of compounds with extensive pharmacological activities, including anti-proliferative, anti-bacterial, antipsychotic, and anti-inflammatory effects. This versatility makes thiazine derivatives valuable in the synthesis of medicinally active agents, providing new avenues for drug design and therapeutic applications (Choudhary, Silakari, & Singh, 2018).
Polymer-Supported Syntheses of Heterocycles
Innovative approaches to synthesizing heterocycles bearing thiazine scaffolds using solid-phase synthesis (SPS) have been explored. These methods facilitate the creation of diverse compounds with various functionalizations, contributing to the expanding field of heterocyclic chemistry and offering new possibilities for drug development (Králová, Ručilová, & Soural, 2018).
Synthetic Strategies and Applications
Research on synthetic strategies for benzothiazines highlights their potential in various industrial applications, including as herbicides. The structural similarity of benzothiazines to phenothiazine drugs underlines their medicinal relevance, suggesting their capability as drug candidates for treating a wide array of diseases (Mir, Dar, & Dar, 2020).
properties
IUPAC Name |
(4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5,8,13H,2-4,6H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNGDEKOOMHKNT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432957 | |
Record name | (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide | |
CAS RN |
160982-13-8 | |
Record name | (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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